molecular formula C29H29N B14506341 4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile CAS No. 62856-12-6

4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile

Cat. No.: B14506341
CAS No.: 62856-12-6
M. Wt: 391.5 g/mol
InChI Key: XKKCKHVEVDYWLK-UHFFFAOYSA-N
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Description

4-[(4’-Octyl[1,1’-biphenyl]-4-yl)ethynyl]benzonitrile is a chemical compound with the molecular formula C29H29N. It is known for its unique structure, which includes a biphenyl core with an octyl group and a benzonitrile moiety. This compound is often used in the study of liquid crystals due to its interesting phase behavior and thermal properties .

Properties

CAS No.

62856-12-6

Molecular Formula

C29H29N

Molecular Weight

391.5 g/mol

IUPAC Name

4-[2-[4-(4-octylphenyl)phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C29H29N/c1-2-3-4-5-6-7-8-24-15-19-28(20-16-24)29-21-17-26(18-22-29)10-9-25-11-13-27(23-30)14-12-25/h11-22H,2-8H2,1H3

InChI Key

XKKCKHVEVDYWLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4’-Octyl[1,1’-biphenyl]-4-yl)ethynyl]benzonitrile typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Octyl Group: The octyl group is introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Ethynyl Group: The ethynyl group is attached using a Sonogashira coupling reaction.

    Formation of the Benzonitrile Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4’-Octyl[1,1’-biphenyl]-4-yl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

4-[(4’-Octyl[1,1’-biphenyl]-4-yl)ethynyl]benzonitrile has several scientific research applications:

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